molecular formula C9H17N3 B1289927 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine CAS No. 1007540-98-8

1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1289927
CAS No.: 1007540-98-8
M. Wt: 167.25 g/mol
InChI Key: XHIVHOMPHCAFGV-UHFFFAOYSA-N
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Description

1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine is a heterocyclic compound with the molecular formula C9H17N3 It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyrazole with isopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

  • 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine
  • 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
  • 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride

Comparison: 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-6(2)12-8(4)9(5-10)7(3)11-12/h6H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIVHOMPHCAFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629676
Record name 1-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007540-98-8
Record name 1-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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